2,3,4-Tri-O-acetyl-1-cyano-a-D-xylopyranosyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4-Tri-O-acetyl-1-cyano-a-D-xylopyranosyl bromide is a complex biochemical reagent utilized in the study and development of potentially therapeutic nucleoside analogs. This compound is particularly significant in antiviral and cancer research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Tri-O-acetyl-1-cyano-a-D-xylopyranosyl bromide typically involves the acetylation of D-xylose followed by bromination and cyanation. The process begins with the protection of the hydroxyl groups of D-xylose using acetic anhydride in the presence of a catalyst such as pyridine. This results in the formation of 2,3,4-Tri-O-acetyl-D-xylopyranose. The next step involves the bromination of the protected sugar using hydrobromic acid or bromine in the presence of a solvent like acetic acid. Finally, the cyano group is introduced using a cyanating agent such as sodium cyanide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,3,4-Tri-O-acetyl-1-cyano-a-D-xylopyranosyl bromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by various nucleophiles, such as hydroxide, alkoxide, or amine groups.
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide in solvents such as methanol or ethanol.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Products vary depending on the nucleophile used, such as 2,3,4-Tri-O-acetyl-1-hydroxy-a-D-xylopyranosyl derivatives.
Hydrolysis: 2,3,4-Trihydroxy-1-cyano-a-D-xylopyranosyl derivatives.
Reduction: 2,3,4-Tri-O-acetyl-1-amino-a-D-xylopyranosyl derivatives.
Scientific Research Applications
2,3,4-Tri-O-acetyl-1-cyano-a-D-xylopyranosyl bromide is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its applications include:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Utilized in the study of carbohydrate-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential in developing antiviral and anticancer nucleoside analogs.
Industry: Employed in the production of pharmaceuticals and as a reagent in various chemical processes
Mechanism of Action
The mechanism of action of 2,3,4-Tri-O-acetyl-1-cyano-a-D-xylopyranosyl bromide involves its interaction with specific molecular targets and pathways. The compound’s cyano group can participate in hydrogen bonding and nucleophilic substitution reactions, influencing the activity of enzymes and proteins. The acetyl groups provide protection and stability, allowing the compound to be selectively deprotected and modified in biological systems.
Comparison with Similar Compounds
Similar Compounds
2,3,4-Tri-O-acetyl-a-D-xylopyranosyl bromide: Similar structure but lacks the cyano group.
2,3,4-Tri-O-benzoyl-a-D-xylopyranosyl bromide: Similar structure but with benzoyl groups instead of acetyl groups.
2,3,4-Tri-O-acetyl-1-cyano-b-D-xylopyranosyl bromide: Similar structure but with a different stereochemistry at the anomeric carbon
Uniqueness
2,3,4-Tri-O-acetyl-1-cyano-a-D-xylopyranosyl bromide is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in the synthesis of nucleoside analogs and in studies involving carbohydrate chemistry.
Biological Activity
2,3,4-Tri-O-acetyl-1-cyano-a-D-xylopyranosyl bromide (CAS 83497-43-2) is a complex biochemical reagent with potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : C₁₂H₁₅BrNO₆
- Molar Mass : 349.1546 g/mol
- Synonyms : 2,3,4-Tri-O-acetyl-1-bromo-1-deoxy-beta-D-xylopyranosyl cyanide
The biological activity of this compound is primarily linked to its ability to interact with cellular pathways involved in apoptosis and cell cycle regulation. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through:
- Caspase Activation : Increased levels of caspase-3 have been observed, indicating a triggering of the apoptotic pathway.
- Cell Cycle Arrest : The compound appears to arrest the cell cycle at the G2/M phase, which is crucial for preventing the proliferation of cancer cells.
Efficacy in Biological Assays
Recent studies have evaluated the efficacy of this compound against various cancer cell lines. The findings are summarized in the table below:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 0.07 | Induces apoptosis via caspase activation |
HT29 | 0.10 | Cell cycle arrest in G2/M phase |
MCF-7 | 0.91 | Inhibition of tubulin polymerization |
These results indicate that the compound exhibits significant cytotoxicity against these cancer cell lines and may be more effective than standard chemotherapeutic agents.
Case Study 1: Anticancer Activity
A study conducted by Kumar et al. demonstrated that derivatives of sugar-containing compounds similar to this compound showed enhanced anticancer activity. The study reported that these compounds increased apoptosis markers and inhibited cell proliferation significantly compared to untreated controls .
Case Study 2: In Vitro Studies
In vitro studies revealed that the compound binds effectively to the colchicine site on tubulin, suggesting a potential mechanism for disrupting microtubule dynamics in cancer cells. This binding was confirmed through molecular docking studies which indicated strong interactions between the compound and tubulin .
Research Findings
Research has highlighted several key findings regarding the biological activity of this compound:
- Antiproliferative Effects : The compound exhibits low nanomolar antiproliferative activity against human lung adenocarcinoma cells (A549) and other cancer types.
- Potential as a Therapeutic Agent : Due to its ability to induce apoptosis and inhibit cell growth, it is being considered for further development as a therapeutic agent in oncology.
- Chemical Stability and Synthesis : The synthesis of this compound has been optimized for high yield and purity, making it suitable for pharmacological studies .
Properties
Molecular Formula |
C12H14BrNO7 |
---|---|
Molecular Weight |
364.15 g/mol |
IUPAC Name |
[(3R,4S,5R,6S)-4,5-diacetyloxy-6-bromo-6-cyanooxan-3-yl] acetate |
InChI |
InChI=1S/C12H14BrNO7/c1-6(15)19-9-4-18-12(13,5-14)11(21-8(3)17)10(9)20-7(2)16/h9-11H,4H2,1-3H3/t9-,10+,11-,12-/m1/s1 |
InChI Key |
PWDCJWOBYXDRAR-WRWGMCAJSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1CO[C@@]([C@@H]([C@H]1OC(=O)C)OC(=O)C)(C#N)Br |
Canonical SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)(C#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.